molecular formula C15H13Cl2NS B1346621 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine CAS No. 2765-59-5

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Cat. No.: B1346621
CAS No.: 2765-59-5
M. Wt: 310.2 g/mol
InChI Key: SGWITRIKWQUYGZ-UHFFFAOYSA-N
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Description

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a chemical compound with the molecular formula C15H13Cl2NS and a molecular weight of 310.24 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of 2-chlorophenothiazine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by techniques such as flash chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenothiazine derivatives .

Scientific Research Applications

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of other compounds makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-chloro-10-(3-chloropropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-7-6-11(17)10-13(15)18/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWITRIKWQUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182027
Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2765-59-5
Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-chloro-10-(3-chloropropyl)-10H-phenothiazine
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Record name 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Synthesis routes and methods

Procedure details

40 ml of a sodium hydroxide solution (50% by weight) are added to a solution of 2.34 g (10 mmol) of 2-chlorophenothiazine, 4.73 g (30 mmol) of 1-bromo-3-chloropropane and 0.34 g (1 mmol) of tetrabutylammonium hydrogenosulfate in 40 ml of 4-methylpentan-2-one. The mixture is stirred at ambient temperature for 48 hours. After customary treatment of the organic phase, drying over sodium sulfate, evaporation of the solvent and purification by chromatography on silica gel, 2.17 g of pure product are obtained (eluant: petroleum ether).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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